molecular formula C13H12N4O3 B127784 N-Phenylmethyl-7-methyluric Acid CAS No. 72816-95-6

N-Phenylmethyl-7-methyluric Acid

Cat. No.: B127784
CAS No.: 72816-95-6
M. Wt: 272.26 g/mol
InChI Key: LGRZSXBOIJJXNO-UHFFFAOYSA-N
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Description

N-Phenylmethyl-7-methyluric Acid is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylmethyl-7-methyluric Acid typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the substituent introduced.

Scientific Research Applications

N-Phenylmethyl-7-methyluric Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Phenylmethyl-7-methyluric Acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness: N-Phenylmethyl-7-methyluric Acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities compared to other purine derivatives.

Properties

IUPAC Name

3-benzyl-7-methyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRZSXBOIJJXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502726
Record name 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72816-95-6
Record name 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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